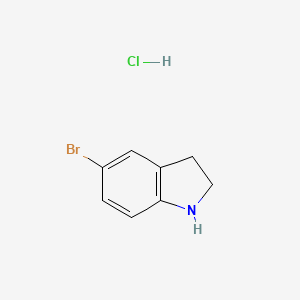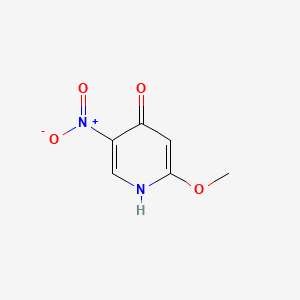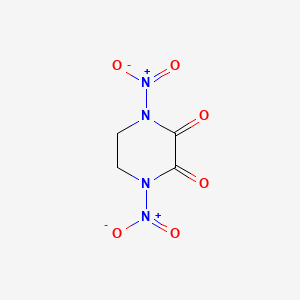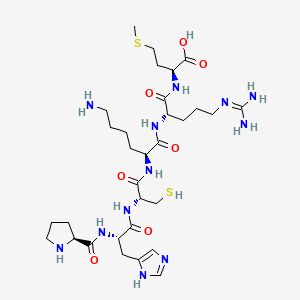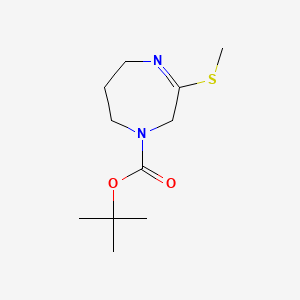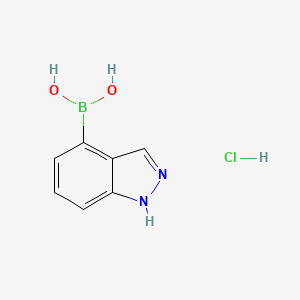![molecular formula C12H6BrNO4 B595732 2-溴-7-硝基二苯并[b,e][1,4]二噁英 CAS No. 100125-06-2](/img/structure/B595732.png)
2-溴-7-硝基二苯并[b,e][1,4]二噁英
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine (BNBDO) is a synthetic organic compound with a wide range of applications in scientific research. BNBDO is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. BNBDO is also a key component of many materials used in the electronics industry. BNBDO is a versatile organic compound that has been used in a wide range of applications in the laboratory and in industry.
科学研究应用
Photonic Biosensor Applications
Dioxin compounds, including 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine, have been used in the development of aptamers for photonic biosensor applications . These biosensors are simple, portable, robust, and cost-effective analytical devices for the rapid and specific screening and sensitive monitoring of environmental pollutants .
Microtubule Inhibitors
Dibenzo[b,f]oxepine derivatives, which are structurally similar to 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine, have been studied as potential microtubule inhibitors . Microtubules are among the most attractive anticancer drug targets and play crucial roles in cellular processes such as morphogenesis, motility, organelle and vesicle trafficking, and chromosome segregation during mitosis .
Environmental Monitoring
The structure of 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine allows it to bind to certain pollutants, making it useful in environmental monitoring . This can help in the detection and quantification of harmful substances in the environment .
Synthesis of Novel Compounds
2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine can be used as a starting material in the synthesis of novel compounds . These new compounds can have a variety of applications in different fields of research .
Study of Azo-Dibenzo Derivatives
The compound can be used in the study of azo-dibenzo derivatives, which have potential biological activity and can be photochemically controlled using visible-wavelength light .
Drug Development
Given its potential as a microtubule inhibitor, 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine could be used in the development of new drugs, particularly anticancer drugs .
属性
IUPAC Name |
2-bromo-7-nitrodibenzo-p-dioxin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrNO4/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAQKVYUPNBTNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743446 |
Source


|
| Record name | 2-Bromo-7-nitrooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100125-06-2 |
Source


|
| Record name | 2-Bromo-7-nitrooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B595654.png)


